REACTION_CXSMILES
|
P(Cl)(Cl)[Cl:2].[CH2:5](O)[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12]>>[CH2:5]([Cl:2])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a reactor system in accordance with Example 1 there were pumped
|
Type
|
CUSTOM
|
Details
|
The residence time in reaction zone 1
|
Type
|
CUSTOM
|
Details
|
in the preheater, 2 minutes
|
Duration
|
2 min
|
Type
|
CUSTOM
|
Details
|
and, in reaction zone 2, 28 minutes
|
Duration
|
28 min
|
Type
|
CUSTOM
|
Details
|
The temperature at the outlet of reaction zone 1
|
Type
|
CUSTOM
|
Details
|
was 100° C
|
Type
|
CUSTOM
|
Details
|
Following preheating to 150° C
|
Type
|
TEMPERATURE
|
Details
|
an average temperature of 150° to 155° C was maintained in reaction zone 2
|
Reaction Time |
3 min |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 96% |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCC)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |